molecular formula C11H15FN2O B1466700 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine CAS No. 1488018-12-7

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine

Cat. No.: B1466700
CAS No.: 1488018-12-7
M. Wt: 210.25 g/mol
InChI Key: RCLUATBQFHKQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves several steps. One common method includes the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with azetidin-3-one under suitable conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-6-5-14-7-10(13)8-14/h1-4,10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLUATBQFHKQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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